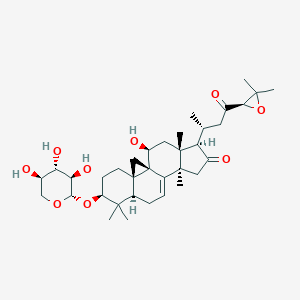

Cimicifugoside H1

Description

See also: Black Cohosh (part of).

Structure

3D Structure

Properties

IUPAC Name |

(1S,3R,6S,8R,12R,15R,16R,18S)-15-[(2R)-4-[(2R)-3,3-dimethyloxiran-2-yl]-4-oxobutan-2-yl]-18-hydroxy-7,7,12,16-tetramethyl-6-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxypentacyclo[9.7.0.01,3.03,8.012,16]octadec-10-en-14-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H52O9/c1-17(12-18(36)28-31(4,5)44-28)25-19(37)13-32(6)22-9-8-21-30(2,3)24(43-29-27(41)26(40)20(38)15-42-29)10-11-34(21)16-35(22,34)23(39)14-33(25,32)7/h9,17,20-21,23-29,38-41H,8,10-16H2,1-7H3/t17-,20-,21+,23+,24+,25+,26+,27-,28+,29+,32+,33-,34-,35+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYBFXJMIKJNNAJ-GLWILYKISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)C1C(O1)(C)C)C2C(=O)CC3(C2(CC(C45C3=CCC6C4(C5)CCC(C6(C)C)OC7C(C(C(CO7)O)O)O)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC(=O)[C@H]1C(O1)(C)C)[C@H]2C(=O)C[C@@]3([C@@]2(C[C@@H]([C@]45C3=CC[C@@H]6[C@]4(C5)CC[C@@H](C6(C)C)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H52O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

616.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163046-73-9 |

Source

|

| Record name | Cimicifugoside H-1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163046739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CIMICIFUGOSIDE H1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C3LF0ZYD3S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Botanical Provenance of Cimicifugoside H1: A Technical Guide for Researchers

Abstract

Cimicifugoside H1, a cycloartane-type triterpenoid glycoside, has garnered significant interest within the scientific community for its potential therapeutic applications, including neuroprotective and bone-resorptive inhibitory activities. The successful investigation and development of this compound are fundamentally reliant on a consistent and well-characterized supply from its natural sources. This technical guide provides an in-depth exploration of the botanical origins of Cimicifugoside H1, offering drug development professionals, researchers, and scientists a comprehensive resource covering its primary plant sources, biosynthetic origins, and field-proven methodologies for its extraction, isolation, and quantification. By elucidating the causality behind experimental choices and grounding all protocols in established scientific principles, this guide serves as a practical handbook for the procurement and analysis of Cimicifugoside H1.

Introduction: The Scientific Imperative for Cimicifugoside H1

Triterpenoid saponins, a vast class of plant secondary metabolites, are distinguished by their complex structures and diverse pharmacological profiles.[1] Within this class, the 9,19-cycloartane skeleton is a defining characteristic of compounds isolated from the Actaea L. (syn. Cimicifuga) genus of the Ranunculaceae family.[2][3] Cimicifugoside H1, a prominent member of this group, has been identified as a key constituent in several Actaea species.[4][5] Its biological activities, such as the inhibition of bone resorption and potential protective functions for cerebral neurons, make it a high-priority target for phytochemical and pharmacological research.[4][6]

This guide moves beyond a simple catalog of sources to provide the technical framework necessary for its practical application in a research setting. We will detail the critical steps from plant identification to the acquisition of a purified, quantifiable compound, ensuring a self-validating system for scientific integrity.

Primary Botanical Sources of Cimicifugoside H1

Cimicifugoside H1 is not ubiquitous in the plant kingdom; its presence is largely restricted to the rhizomes of specific species within the Actaea genus. The principal metabolites of these plants are 9,19-cyclolanostane triterpenoid glycosides, making them the primary focus for isolation efforts.[1][2]

Table 1: Confirmed Botanical Sources of Cimicifugoside H1

| Species Name(s) | Common Name(s) | Primary Plant Part | Key References |

| Cimicifuga foetida L. | Sheng Ma, Bugbane | Rhizome | [4],[7],[5],[6] |

| Actaea cimicifuga L. | - | Rhizome | [3],[8] |

| Actaea elata (Nutt.) Prantl | Tall Bugbane | Not specified | [3] |

| Actaea racemosa L. (syn. Cimicifuga racemosa) | Black Cohosh | Rhizome | [9],[3] |

The rhizome is consistently identified as the primary repository of Cimicifugoside H1 and related triterpenoid glycosides.[7][8] Therefore, all subsequent protocols are optimized for this plant material. It is critical for researchers to ensure proper botanical identification of the starting material, as the phytochemical profiles can vary significantly between species.[10]

The Biosynthetic Pathway: From Squalene to Cycloartane Glycosides

Understanding the biosynthetic origin of Cimicifugoside H1 provides essential context for its occurrence and potential for biotechnological production. The pathway is a specialized branch of the widespread isoprenoid pathway found in plants.[11] The process begins with the cyclization of 2,3-oxidosqualene, a linear 30-carbon precursor.[12][13]

In plants, the enzyme cycloartenol synthase (CAS) catalyzes the formation of the characteristic pentacyclic cycloartenol skeleton.[14][15] This step marks the crucial divergence from the biosynthesis of lanosterol, the precursor to cholesterol in animals.[16]

Following the formation of the core cycloartane ring, a series of extensive modifications occur. These "decorating" steps are responsible for the vast structural diversity of triterpenoid saponins.[12][17] Key enzyme families involved include:

-

Cytochrome P450 Monooxygenases (CYPs): These enzymes catalyze a variety of oxidative reactions (e.g., hydroxylation, epoxidation) on the triterpenoid backbone, creating specific functional groups.[18]

-

UDP-Glycosyltransferases (UGTs): This enzyme family is responsible for attaching sugar moieties, such as the xylopyranosyl group in Cimicifugoside H1, to the aglycone backbone.[1] This glycosylation step significantly increases the compound's polarity and alters its biological activity.

The specific CYPs and UGTs responsible for the conversion of cycloartenol to Cimicifugoside H1 in Actaea species are subjects of ongoing research.

Experimental Protocols: From Plant Material to Purified Analyte

The following sections detail a generalized yet robust workflow for the extraction, isolation, and quantification of Cimicifugoside H1. The causality for each step is explained to allow for informed adaptation by the researcher.

General Extraction and Isolation Workflow

The isolation of a pure triterpenoid saponin from a complex plant matrix is a multi-step process designed to systematically remove interfering substances based on their physicochemical properties.

Step-by-Step Extraction and Preliminary Fractionation Protocol

Rationale: The initial extraction aims to solubilize a broad range of metabolites. Subsequent partitioning steps exploit polarity differences to separate the desired polar glycosides from non-polar compounds like lipids and chlorophyll.

-

Material Preparation: Air-dry the rhizomes of the selected Actaea species at a controlled temperature (40-50°C) to prevent enzymatic degradation. Grind the dried material into a fine powder (e.g., 40-60 mesh) to maximize the surface area for solvent penetration.

-

Solvent Extraction: Macerate or reflux the powdered rhizome with an aqueous alcohol solution (e.g., 80% methanol or 70% ethanol) at a 1:10 solid-to-solvent ratio (w/v). Repeat the extraction three times to ensure exhaustive recovery of metabolites.

-

Causality: Aqueous alcohol is an effective solvent for semi-polar compounds like triterpenoid glycosides, balancing the polarity of the sugar moieties and the non-polar nature of the aglycone.

-

-

Solvent Removal: Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 50°C to yield a concentrated aqueous residue.

-

Liquid-Liquid Partitioning: Sequentially partition the aqueous residue with solvents of increasing polarity. a. First, partition against a non-polar solvent like n-hexane to remove lipids, sterols, and other lipophilic compounds. Discard the hexane phase.[8] b. Next, partition the remaining aqueous phase against a moderately polar solvent such as ethyl acetate to remove compounds of intermediate polarity.[8] c. Finally, extract the aqueous phase with water-saturated n-butanol. The desired triterpenoid glycosides will preferentially move into the n-butanol phase.[12]

-

Alternative to (c): One study specifies partitioning an ethyl acetate extract between hexane and 90% methanol-water, where the saponins remain in the methanol-water phase.[8] The choice depends on the specific phytochemical profile of the starting material.

-

-

Crude Fraction Collection: Evaporate the n-butanol (or methanol-water) fraction to dryness to obtain a crude saponin-rich extract. This material serves as the starting point for chromatographic purification.

Step-by-Step Chromatographic Purification Protocol

Rationale: Chromatographic methods separate molecules based on their differential interactions with a stationary phase and a mobile phase. A multi-step approach using different chromatographic principles is required to achieve high purity.

-

Silica Gel Column Chromatography: a. Adsorb the crude saponin extract onto a small amount of silica gel and apply it to the top of a silica gel column (60-120 mesh). b. Elute the column with a step gradient of increasing polarity, typically using a solvent system like chloroform-methanol-water in varying ratios. c. Collect fractions and monitor them by Thin Layer Chromatography (TLC), visualizing spots with an appropriate reagent (e.g., 10% sulfuric acid in ethanol followed by heating). d. Pool fractions containing compounds with similar TLC profiles to the Cimicifugoside H1 standard.

-

Causality: This normal-phase chromatography step provides a coarse separation based on polarity, effectively removing classes of compounds with significantly different polarities from the target saponins.[6]

-

-

Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): a. Further purify the pooled, semi-purified fractions using a preparative C18 RP-HPLC column. b. Employ a gradient elution system, typically with water (often containing a modifier like 0.05% trifluoroacetic acid, TFA) and acetonitrile or methanol. c. Monitor the elution profile using a suitable detector (e.g., ELSD or low-wavelength UV) and collect the peak corresponding to Cimicifugoside H1.

-

Causality: RP-HPLC separates compounds based on hydrophobicity. It provides high-resolution separation of structurally similar triterpenoid glycosides, which is essential for isolating the target compound to a high degree of purity.

-

Quantitative Analysis by HPLC-ELSD

Rationale: Accurate quantification is essential for standardizing extracts and conducting pharmacological studies. Due to the lack of a strong UV chromophore in the cycloartane skeleton, traditional HPLC-UV/PDA detection is insensitive.[7] Evaporative Light Scattering Detection (ELSD) is a superior alternative, as it provides a response proportional to the mass of the analyte, independent of its optical properties.[5]

Table 2: Recommended HPLC-ELSD Conditions for Cimicifugoside H1 Quantification

| Parameter | Condition | Rationale / Reference |

| Column | C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm) | Provides excellent separation for triterpenoid glycosides. |

| Mobile Phase A | Water + 0.05% Trifluoroacetic Acid (TFA) | TFA acts as an ion-pairing agent to improve peak shape. |

| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase chromatography. |

| Gradient | Optimized linear gradient (e.g., 30-70% B over 40 min) | Necessary to resolve the complex mixture of saponins in the extract. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |

| Injection Volume | 10-20 µL | Standard volume for analytical HPLC. |

| ELSD Nebulizer Temp. | e.g., 40°C | Must be optimized for solvent composition and flow rate. |

| ELSD Evaporator Temp. | e.g., 60°C | Must be optimized to ensure complete solvent evaporation without analyte degradation. |

| Gas Flow (Nitrogen) | e.g., 1.5 L/min | Must be optimized for detector stability and sensitivity. |

Protocol for Quantitative Analysis:

-

Standard Preparation: Prepare a stock solution of purified Cimicifugoside H1 standard in methanol. Create a series of calibration standards by serial dilution (e.g., 0.1 to 1.0 mg/mL).

-

Sample Preparation: Accurately weigh the dried plant extract, dissolve it in methanol, and filter through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the standards and samples onto the calibrated HPLC-ELSD system.

-

Quantification: Construct a calibration curve by plotting the logarithm of the peak area against the logarithm of the concentration of the standards. The double-logarithmic plot provides a linear relationship for ELSD data.[5] Determine the concentration of Cimicifugoside H1 in the samples by interpolating their peak areas on this curve.

Structural Elucidation and Validation

The identity of the isolated Cimicifugoside H1 must be unequivocally confirmed. This is achieved through a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass and elemental formula of the molecule.[17]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for structural elucidation.

-

¹H NMR: Provides information on the number and environment of protons. The characteristic high-field signals for the cyclopropane methylene protons (typically δ 0.3-0.6 ppm) are diagnostic for the 9,19-cycloartane skeleton.[17]

-

¹³C NMR: Determines the number and type of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity between protons and carbons, allowing for the complete and unambiguous assignment of the structure, including the position of the sugar moiety.

-

Conclusion

Cimicifugoside H1 is a valuable natural product primarily sourced from the rhizomes of Cimicifuga foetida, Actaea cimicifuga, and Actaea racemosa. Its isolation requires a systematic, multi-step approach involving solvent extraction, liquid-liquid partitioning, and multiple chromatographic purifications. For accurate quantification, HPLC coupled with ELSD is the method of choice due to the compound's weak UV absorbance. The protocols and scientific rationale presented in this guide provide a robust framework for researchers to confidently source, isolate, and analyze Cimicifugoside H1, thereby facilitating further investigation into its promising biological activities.

References

- Avula, B., Wang, Y. H., Smillie, T. J., & Khan, I. A. (2009). High-performance liquid chromatographic analysis of Black Cohosh (Cimicifuga racemosa) constituents with in-line evaporative light scattering and photodiode array detection.

- Babiy, N. V., et al. (2015). Albinism and cell viability in cycloartenol synthase deficient Arabidopsis. Plant molecular biology, 88(1-2), 119-130.

- Sawai, S., & Saito, K. (2011). Triterpenoid biosynthesis and engineering in plants. Frontiers in plant science, 2, 25.

-

National Center for Biotechnology Information. (n.d.). Cimicifugoside H1. PubChem Compound Database. Retrieved January 15, 2026, from [Link]

- Lozano-Grande, M. A., et al. (2020). Squalene: More than a Step toward Sterols. Molecules, 25(15), 3469.

- Nikolic, D., et al. (2009). Chlorination Diversifies Cimicifuga racemosa Triterpene Glycosides.

- Augustin, J. M., et al. (2011). Molecular activities, biosynthesis and evolution of triterpenoid saponins. Phytochemistry, 72(6), 435-457.

- Miettinen, K., et al. (2017). The P450-Catalyzed Biosynthesis of Triterpenoid Saponins in Plants. International journal of molecular sciences, 18(11), 2349.

- Wu, L., et al. (2015). Cycloartenol triterpenoid saponins from Cimicifuga simplex (Ranunculaceae) and their biological effects.

-

National Center for Biotechnology Information. (n.d.). Cimicifugoside H1. PubChem Compound Database. Retrieved January 15, 2026, from [Link]

-

Agilent Technologies. (n.d.). Accurate Analysis of Triterpene Glycosides in Black Cohosh by HPLC with ELSD. Retrieved January 15, 2026, from [Link]

- Kong, L., et al. (2001). Analysis of terpene compounds in Cimicifuga foetida L. by reversed-phase high-performance liquid chromatography with evaporative light scattering detection.

- Ghosh, S. (2016). Biosynthetic pathways of triterpenoids and strategies to improve their Biosynthetic Efficiency. Journal of Pharmacognosy and Phytochemistry, 5(3), 221-229.

- Sparg, S. G., et al. (2004). Biological activities and distribution of plant saponins. Journal of ethnopharmacology, 94(2-3), 219-243.

- Gödecke, T., et al. (2009). Phytochemistry of cimicifugic acids and associated bases in Cimicifuga racemosa root extracts. Phytochemical analysis, 20(2), 120-133.

- Jiang, B., et al. (2006). Cimicifuga species identification by high performance liquid chromatography-photodiode array/mass spectrometric/evaporative light scattering detection for quality control of black cohosh products.

- Wu, L., et al. (2015). Cycloartenol triterpenoid saponins from Cimicifuga simplex (Ranunculaceae) and their biological effects.

- Tsukamoto, H., et al. (2005). Isolation of CYP3A4 Inhibitors from the Black Cohosh (Cimicifuga racemosa).

-

Hypha Discovery. (n.d.). Structure Elucidation and NMR. Retrieved January 15, 2026, from [Link]

- Castillo, R. R., et al. (2011). Effect of the standardized Cimicifuga foetida extract on Hsp 27 expression in the MCF-7 cell line. Gynecological endocrinology, 27(11), 939-944.

-

ResearchGate. (n.d.). Fingerprinting of the Cimicifuga foetida extract. Retrieved January 15, 2026, from [Link]

- Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11:001.

Sources

- 1. Machine Learning-Based Analysis Reveals Triterpene Saponins and Their Aglycones in Cimicifuga racemosa as Critical Mediators of AMPK Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cycloartenol triterpenoid saponins from Cimicifuga simplex (Ranunculaceae) and their biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cycloartenol triterpenoid saponins from Cimicifuga simplex (Ranunculaceae) and their biological effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New cycloartane-type triterpene arabinosides from the roots of Actaea podocarpa and their biological study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Machine Learning-Based Analysis Reveals Triterpene Saponins and Their Aglycones in Cimicifuga racemosa as Critical Mediators of AMPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. future4200.com [future4200.com]

- 8. researchgate.net [researchgate.net]

- 9. Cimicifuga racemosa and its triterpene-saponins prevent the Metabolic Syndrome and deterioration of cartilage in the knee joint of ovariectomized rats by similar mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Biosynthetic pathways of triterpenoids and strategies to improve their Biosynthetic Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Triterpenoid Biosynthesis and Engineering in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Metabolic and functional diversity of saponins, biosynthetic intermediates and semi-synthetic derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Squalene: More than a Step toward Sterols - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Triterpenoid Biosynthesis and Engineering in Plants [frontiersin.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Biological Activity of Cimicifugoside H1

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Therapeutic Potential of a Cycloartane Triterpenoid Glycoside

Cimicifugoside H1, a cycloartane triterpenoid glycoside, is a key bioactive constituent isolated from plants of the Cimicifuga species (also known as Actaea).[1][2] These plants have a long history of use in traditional Chinese medicine for treating various ailments, including menopausal symptoms, inflammation, and pain.[1] Modern pharmacological studies have begun to elucidate the molecular mechanisms underlying the therapeutic effects of its constituents, with Cimicifugoside H1 emerging as a compound of significant interest. This guide provides a comprehensive overview of the known biological activities of Cimicifugoside H1, focusing on its anti-inflammatory, anticancer, and neuroprotective properties. We will delve into the experimental evidence, explore the implicated signaling pathways, and provide detailed protocols for key assays used to characterize its activity.

Section 1: Anti-inflammatory Activity of Cimicifugoside H1

Inflammation is a complex biological response to harmful stimuli and is a key factor in the pathogenesis of numerous chronic diseases. The anti-inflammatory potential of Cimicifugoside H1 is a promising area of research.

Mechanistic Insights: Targeting Key Inflammatory Pathways

Cimicifugoside H1 exerts its anti-inflammatory effects by modulating critical signaling cascades involved in the inflammatory response. The primary targets identified to date are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway: The NF-κB pathway is a central regulator of inflammation.[3] In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[4] Pro-inflammatory stimuli trigger the activation of the IκB kinase (IKK) complex, which then phosphorylates IκB proteins, leading to their ubiquitination and subsequent degradation by the proteasome.[5] This frees NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines and chemokines.[3] An in-silico study suggests that the related compound, Cimicifugoside H-2, may inhibit IKK1/alpha, thereby suppressing the NF-κB pathway.[6] This provides a plausible mechanism for the anti-inflammatory action of Cimicifugoside H1.

MAPK Signaling Pathway: The MAPK pathways are a series of protein kinase cascades that regulate a wide range of cellular processes, including inflammation, cell proliferation, and apoptosis.[7][8] In mammals, the main MAPK families are the extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs.[8][9] These cascades are initiated by extracellular signals that activate a MAP Kinase Kinase Kinase (MAPKKK), which in turn phosphorylates and activates a MAP Kinase Kinase (MAPKK), leading to the activation of a specific MAPK.[7][8] Activated MAPKs then phosphorylate various downstream targets, including transcription factors, to elicit a biological response.[10]

Caption: Inhibition of NF-κB and MAPK pathways by Cimicifugoside H1.

Experimental Validation: In Vivo and In Vitro Models

The anti-inflammatory properties of compounds are typically evaluated using a combination of in vivo animal models and in vitro cell-based assays.[11][12]

Common In Vivo Models of Inflammation:

-

Carrageenan-Induced Paw Edema: This is a widely used model for acute inflammation.[11][13] Carrageenan injection into the paw of a rodent induces a biphasic inflammatory response, allowing for the evaluation of a compound's ability to reduce swelling.[11]

-

Croton Oil-Induced Ear Edema: This model assesses topical anti-inflammatory activity. Croton oil applied to the ear causes inflammation, and the reduction in ear thickness is measured.[13]

-

Lipopolysaccharide (LPS)-Induced Inflammation: LPS, a component of gram-negative bacteria, is a potent inducer of inflammation and can be used to create systemic or localized inflammation models in animals.[11]

Table 1: Key In Vivo Inflammation Models

| Model | Inducing Agent | Key Endpoint | Type of Inflammation |

| Paw Edema | Carrageenan, Histamine, Dextran | Paw Volume/Thickness | Acute |

| Ear Edema | Croton Oil, Oxazolone | Ear Thickness/Weight | Acute/Delayed Hypersensitivity |

| Pleurisy | Carrageenan | Pleural Exudate Volume, Leukocyte Count | Acute |

| Endotoxemia | Lipopolysaccharide (LPS) | Cytokine Levels, Survival Rate | Systemic |

Detailed Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol outlines a standard procedure for evaluating the anti-inflammatory activity of Cimicifugoside H1 using the carrageenan-induced paw edema model.[11][13]

-

Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized for one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.

-

Grouping and Dosing: Animals are randomly divided into groups (n=6):

-

Control Group: Vehicle (e.g., 0.5% carboxymethyl cellulose).

-

Standard Group: Indomethacin (10 mg/kg, p.o.).

-

Test Groups: Cimicifugoside H1 at various doses (e.g., 10, 20, 40 mg/kg, p.o.).

-

-

Treatment Administration: The vehicle, standard drug, or test compound is administered orally one hour before the carrageenan injection.

-

Induction of Edema: 0.1 mL of 1% (w/v) carrageenan suspension in normal saline is injected into the sub-plantar region of the right hind paw.

-

Measurement of Paw Volume: Paw volume is measured using a plethysmometer immediately before carrageenan injection (0 h) and at 1, 2, 3, and 4 hours post-injection.

-

Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Section 2: Anticancer Activity of Cimicifugoside H1

Emerging evidence suggests that triterpene glycosides from Cimicifuga species, including Cimicifugoside H1, possess significant anticancer properties.[1][14] These compounds have been shown to inhibit the growth of various cancer cell lines.[15][16]

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

The anticancer effects of Cimicifugoside H1 are primarily attributed to its ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.

Apoptosis Induction: Apoptosis is a crucial process for removing damaged or unwanted cells, and its evasion is a hallmark of cancer.[17] There are two main apoptotic pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway.[18][19][20] Both pathways converge on the activation of caspases, which are the executioners of apoptosis.[18][19] Triterpene glycosides have been shown to induce apoptosis in cancer cells, suggesting a potential therapeutic application.[15]

Cell Cycle Arrest: The cell cycle is a tightly regulated process that governs cell division. Dysregulation of the cell cycle is a common feature of cancer. Cimicifugoside H1 may exert its anticancer effects by arresting the cell cycle at specific checkpoints, thereby preventing cancer cell proliferation.

Caption: Induction of apoptosis by Cimicifugoside H1.

In Vitro Assessment of Anticancer Activity

The cytotoxic and antiproliferative effects of Cimicifugoside H1 on cancer cells are commonly evaluated using cell viability assays.

MTT Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity.[21] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.[22] The amount of formazan produced is proportional to the number of living cells.

Table 2: Comparison of Cell Viability Assays

| Assay | Principle | Detection | Advantages | Disadvantages |

| MTT | Reduction of tetrazolium salt by mitochondrial dehydrogenases | Colorimetric | Inexpensive, widely used | Requires solubilization step, endpoint assay |

| XTT/MTS | Similar to MTT, but produces a water-soluble formazan | Colorimetric | No solubilization step, faster | More expensive than MTT |

| Resazurin | Reduction of resazurin to the fluorescent resorufin | Fluorometric | Highly sensitive, non-toxic | Light sensitive |

Detailed Protocol: MTT Assay for Cell Viability

This protocol provides a step-by-step guide for assessing the cytotoxicity of Cimicifugoside H1 using the MTT assay.[23]

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare a stock solution of Cimicifugoside H1 in DMSO.[24] Serially dilute the stock solution in culture medium to obtain the desired final concentrations. Replace the medium in the wells with 100 µL of medium containing different concentrations of Cimicifugoside H1. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 24, 48, or 72 hours.

-

MTT Incubation: After the incubation period, add 10 µL of 12 mM MTT stock solution to each well. Incubate for 4 hours at 37°C.[23]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or an SDS-HCl solution to each well to dissolve the formazan crystals. Mix thoroughly by pipetting.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) * 100 The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Section 3: Neuroprotective Effects of Cimicifugoside H1

Preliminary studies indicate that Cimicifugoside H1 may possess neuroprotective properties, particularly in the context of cerebral ischemia.[24]

Potential Mechanisms of Neuroprotection

The exact mechanisms underlying the neuroprotective effects of Cimicifugoside H1 are still under investigation. However, it is hypothesized that its anti-inflammatory and antioxidant properties play a significant role. By reducing inflammation and oxidative stress in the brain, Cimicifugoside H1 may help to protect neurons from damage and death following an ischemic event.

Section 4: Investigating Protein Expression with Western Blotting

To further elucidate the molecular mechanisms of Cimicifugoside H1, it is essential to analyze its effects on protein expression levels within the targeted signaling pathways. Western blotting is a powerful technique for this purpose.[25][26]

Western Blot Workflow

The western blot procedure involves several key steps:[27][28]

-

Sample Preparation: Lysing cells or tissues to extract proteins.[27][29]

-

Gel Electrophoresis (SDS-PAGE): Separating proteins based on their molecular weight.[28]

-

Protein Transfer: Transferring the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[26]

-

Blocking: Blocking non-specific binding sites on the membrane.[25]

-

Antibody Incubation: Incubating the membrane with primary antibodies specific to the target protein, followed by incubation with enzyme-conjugated secondary antibodies.[26][28]

-

Detection: Detecting the protein of interest using a chemiluminescent or fluorescent substrate.[25]

Caption: The sequential steps of a Western blot experiment.

Detailed Protocol: Western Blot Analysis of NF-κB and MAPK Pathways

This protocol outlines the steps to analyze the effect of Cimicifugoside H1 on the expression and phosphorylation of key proteins in the NF-κB and MAPK pathways.

-

Cell Culture and Treatment: Culture relevant cells (e.g., macrophages for inflammation studies, cancer cells for anticancer studies) and treat with Cimicifugoside H1 at various concentrations and time points.

-

Protein Extraction: Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.[27] Determine the protein concentration using a BCA or Bradford assay.[29]

-

SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane onto an SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.[28]

-

Protein Transfer: Transfer the proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[28]

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against target proteins (e.g., p-IKK, IκBα, p-p65, p-ERK, p-JNK, p-p38, and their total forms, as well as a loading control like β-actin or GAPDH).

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

Conclusion and Future Directions

Cimicifugoside H1 is a promising natural compound with multifaceted biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. Its mechanisms of action appear to involve the modulation of key signaling pathways such as NF-κB and MAPK, as well as the induction of apoptosis in cancer cells. The experimental protocols detailed in this guide provide a framework for researchers to further investigate and validate the therapeutic potential of Cimicifugoside H1.

Future research should focus on:

-

Elucidating the precise molecular targets of Cimicifugoside H1.

-

Conducting more extensive preclinical studies in various disease models.

-

Investigating the pharmacokinetics and bioavailability of Cimicifugoside H1.

-

Exploring the potential for synergistic effects when combined with other therapeutic agents.[30]

Through continued rigorous scientific investigation, Cimicifugoside H1 may emerge as a valuable lead compound for the development of novel therapies for a range of human diseases.

References

- The MTT Assay: A Valuable Tool for Measuring Cell Viability - Cre

-

MAPK/ERK pathway - Wikipedia. (URL: [Link])

-

Apoptosis pathways in cancer and cancer therapy - PubMed. (URL: [Link])

-

MTT assay - Wikipedia. (URL: [Link])

-

MAP Kinase Pathways - PMC - NIH. (URL: [Link])

-

Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - MDPI. (URL: [Link])

-

Understanding Apoptosis and Apoptotic Pathways Targeted Cancer Therapeutics - PMC. (URL: [Link])

-

The Nuclear Factor NF-κB Pathway in Inflammation - PMC - NIH. (URL: [Link])

-

MAP Kinase Signaling Pathways - Creative Diagnostics. (URL: [Link])

-

MAPK signaling pathway - Cusabio. (URL: [Link])

-

Apoptotic pathways and cancer (Chapter 16) - Systems Biology of Cancer. (URL: [Link])

-

In Vivo Animal Models for Immunology and Inflammation - Aragen Life Sciences. (URL: [Link])

-

The NF-kB Signaling Pathway - Creative Diagnostics. (URL: [Link])

-

Targeting apoptotic pathways for cancer therapy - JCI. (URL: [Link])

-

Animal Models for Inflammation: A Review - Asian Journal of Pharmaceutical Research. (URL: [Link])

-

NF-κB Signaling Pathway - Boster Bio. (URL: [Link])

-

Animal models of inflammation for screening of anti-inflammatory drugs: Implications for the discovery and development of phytopharmaceuticals. (URL: [Link])

-

Experimental Models and Their Applicability in Inflammation Studies: Rodents, Fish, and Nematodes - PMC - PubMed Central. (URL: [Link])

-

Western Blot Protocol: Step-by-Step Guide | Boster Bio. (URL: [Link])

-

Western Blotting(WB) Protocol - Cusabio. (URL: [Link])

-

Cimicifuga racemosa (Black Cohosh) - Musculoskeletal Key. (URL: [Link])

-

Cimicifugoside H1 | C35H52O9 | CID 15241163 - PubChem - NIH. (URL: [Link])

-

Chemical Constituents from Cimicifuga dahurica and Their Anti-Proliferative Effects on MCF-7 Breast Cancer Cells - PMC - NIH. (URL: [Link])

-

Chemical constituents from Cimicifuga foetida - ResearchGate. (URL: [Link])

-

Progress in the Study of Chemical Constituents of Actaea cimicifuga and Actaea erythrocarpa and Their Biological Potential - MDPI. (URL: [Link])

-

Phytochemicals Constituent of Cimicifuga racemosa - Encyclopedia.pub. (URL: [Link])

-

In Vitro and In Situ Characterization of Triterpene Glycosides From Cimicifuga racemosa Extract - PubMed. (URL: [Link])

-

Effect of Some Triterpene Glycosides Applied in vitro on Chromatin State in Human Cells. (URL: [Link])

-

Growth inhibitory activity of extracts and compounds from Cimicifuga species on human breast cancer cells - PMC - NIH. (URL: [Link])

-

Growth inhibitory activity of extracts and compounds from Cimicifuga species on human breast cancer cells - PubMed. (URL: [Link])

-

New perspectives for natural triterpene glycosides as potential adjuvants - PubMed. (URL: [Link])

-

(PDF) Effect of Some Triterpene Glycosides Applied in vitro on Chromatin State in Human Cells - ResearchGate. (URL: [Link])

-

Discovery of new triterpene glycosides from Dendrobium officinale with their α-glucosidase and α-amylase inhibitory activity - PMC - NIH. (URL: [Link])

-

Anticancer Actions of Cimicifuga racemosa | Your Hormones. (URL: [Link])

-

Cimicifugoside H-2 as an Inhibitor of IKK1/Alpha: A Molecular Docking and Dynamic Simulation Study - PubMed. (URL: [Link])

-

Growth inhibitory activity of extracts and compounds from Cimicifuga species on human breast cancer cells | Request PDF - ResearchGate. (URL: [Link])

-

Biological Activities of Prostaglandin H1 Analogs - PubMed. (URL: [Link])

Sources

- 1. Chemical Constituents from Cimicifuga dahurica and Their Anti-Proliferative Effects on MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 5. bosterbio.com [bosterbio.com]

- 6. Cimicifugoside H-2 as an Inhibitor of IKK1/Alpha: A Molecular Docking and Dynamic Simulation Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MAPK signaling pathway | Abcam [abcam.com]

- 9. cusabio.com [cusabio.com]

- 10. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 11. mdpi.com [mdpi.com]

- 12. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 13. asianjpr.com [asianjpr.com]

- 14. Growth inhibitory activity of extracts and compounds from Cimicifuga species on human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Growth inhibitory activity of extracts and compounds from Cimicifuga species on human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. yourhormones.com [yourhormones.com]

- 17. JCI - Targeting apoptotic pathways for cancer therapy [jci.org]

- 18. Apoptosis pathways in cancer and cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Understanding Apoptosis and Apoptotic Pathways Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Apoptotic pathways and cancer (Chapter 16) - Systems Biology of Cancer [cambridge.org]

- 21. MTT assay - Wikipedia [en.wikipedia.org]

- 22. biotium.com [biotium.com]

- 23. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]

- 24. Cimicifugoside H-1 | TargetMol [targetmol.com]

- 25. Western blot protocol | Abcam [abcam.com]

- 26. bosterbio.com [bosterbio.com]

- 27. goldbio.com [goldbio.com]

- 28. Western Blot Protocol | Proteintech Group [ptglab.com]

- 29. cusabio.com [cusabio.com]

- 30. New perspectives for natural triterpene glycosides as potential adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]

The Molecular Interplay of Cimicifugoside H1 in the Attenuation of Bone Resorption: A Technical Guide for Researchers

Introduction: Addressing the Unmet Need in Pathological Bone Loss

Excessive bone resorption by osteoclasts is a primary driver of several debilitating skeletal diseases, including osteoporosis, rheumatoid arthritis, and periodontitis.[1] These conditions are characterized by a disruption in the delicate balance of bone remodeling, leading to a net loss of bone mass and an increased risk of fractures. Current therapeutic strategies, while effective to some extent, are often associated with long-term side effects, necessitating the exploration of novel therapeutic agents. Natural products have emerged as a promising reservoir of bioactive compounds with the potential to modulate bone metabolism with greater safety profiles.[1][2]

Cimicifugoside H1, a cyclolanostanol xyloside isolated from the rhizomes of Cimicifuga foetida, has been identified as a potent inhibitor of bone resorption.[3][4] This technical guide provides an in-depth exploration of the mechanism of action of Cimicifugoside H1, offering a valuable resource for researchers and drug development professionals in the field of bone biology and therapeutics. We will delve into the core signaling pathways modulated by this natural compound and present detailed experimental protocols to facilitate further investigation into its therapeutic potential.

The Central Role of Osteoclasts in Bone Resorption

Bone homeostasis is maintained through a continuous process of remodeling, orchestrated by the coordinated actions of bone-forming osteoblasts and bone-resorbing osteoclasts.[5] Osteoclasts, multinucleated cells of hematopoietic origin, are responsible for the degradation of the bone matrix.[1] The differentiation and activation of osteoclasts are primarily regulated by two critical cytokines: Macrophage Colony-Stimulating Factor (M-CSF) and Receptor Activator of Nuclear Factor-κB Ligand (RANKL).[6]

The binding of RANKL to its receptor, RANK, on the surface of osteoclast precursors initiates a cascade of intracellular signaling events that are crucial for osteoclastogenesis.[6] This interaction recruits adaptor proteins, most notably TNF receptor-associated factor 6 (TRAF6), which in turn activates downstream signaling pathways, including the Nuclear Factor-κB (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[6][7][8]

Cimicifugoside H1: A Modulator of RANKL-Induced Osteoclastogenesis

While direct and detailed mechanistic studies on Cimicifugoside H1 are emerging, compelling evidence from structurally related compounds isolated from the Cimicifuga genus provides a strong foundation for its proposed mechanism of action. A triterpenoid glycoside from Black Cohosh (Cimicifuga racemosa), 25-acetylcimigenol xylopyranoside (ACCX), has been shown to potently block in vitro osteoclastogenesis induced by either RANKL or TNFα.[9] This inhibitory effect is attributed to the abrogation of the NF-κB and ERK pathways.[9]

Further supporting this, studies on cimifugin, another compound from Cimicifuga, demonstrate a dose-dependent inhibition of RANKL-induced osteoclastogenesis.[7] This inhibition is mediated by the suppression of the NF-κB signaling pathway, specifically by preventing the phosphorylation of IκBα, without significantly affecting the MAPK pathways (JNK, ERK, and p38).[7]

Based on this evidence, the primary mechanism of action for Cimicifugoside H1 in inhibiting bone resorption is the disruption of the RANKL/RANK signaling axis, with a significant focus on the NF-κB pathway.

The NF-κB Signaling Pathway: A Key Target

The NF-κB pathway is a central regulator of inflammation, immunity, and cellular differentiation, including osteoclastogenesis.[10][11][12] In the context of bone resorption, RANKL-induced activation of NF-κB is essential for the expression of key osteoclastogenic transcription factors.[7][10]

The proposed mechanism of Cimicifugoside H1's interference with this pathway is as follows:

-

Inhibition of IκBα Phosphorylation: In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. RANKL signaling leads to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and initiate gene transcription. Cimicifugoside H1 is hypothesized to prevent this initial phosphorylation step, thereby keeping NF-κB inactive in the cytoplasm.

-

Downregulation of NFATc1 Expression: Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1) is considered the master transcription factor for osteoclast differentiation.[1] Its expression is induced by NF-κB. By inhibiting NF-κB activation, Cimicifugoside H1 would consequently suppress the expression of NFATc1.

The following diagram illustrates the proposed inhibitory action of Cimicifugoside H1 on the RANKL-induced NF-κB signaling pathway.

Caption: Proposed mechanism of Cimicifugoside H1 on the NF-κB pathway.

Modulation of Osteoclast-Specific Gene Expression

The activation of the NF-κB and MAPK pathways culminates in the expression of a suite of genes essential for osteoclast differentiation and function. By inhibiting these upstream signaling events, Cimicifugoside H1 is expected to downregulate the expression of these critical genes.

| Gene | Function in Osteoclasts | Expected Effect of Cimicifugoside H1 |

| c-Fos | A component of the AP-1 transcription factor, crucial for initiating osteoclast differentiation. | Downregulation |

| NFATc1 | The master regulator of osteoclastogenesis, controls the expression of numerous osteoclast-specific genes.[1] | Significant Downregulation |

| ACP5 (TRAP) | Tartrate-resistant acid phosphatase, a hallmark enzyme of osteoclasts, involved in bone matrix degradation. | Downregulation |

| CTSK (Cathepsin K) | A lysosomal cysteine protease highly expressed in osteoclasts, responsible for degrading type I collagen. | Downregulation |

| DC-STAMP | Dendritic cell-specific transmembrane protein, essential for the fusion of mononuclear osteoclast precursors into multinucleated cells. | Downregulation |

| TRAF6 | An adaptor protein crucial for relaying the RANKL signal to downstream pathways. | Downregulation |

Experimental Protocols for Investigating Cimicifugoside H1's Anti-Resorptive Activity

To validate the proposed mechanism of action and further characterize the anti-resorptive properties of Cimicifugoside H1, a series of in vitro and in vivo experiments are essential.

In Vitro Osteoclastogenesis Assay

This assay is fundamental to assess the direct effect of Cimicifugoside H1 on the differentiation of osteoclast precursors.

Methodology:

-

Cell Culture: Murine bone marrow-derived macrophages (BMMs) or RAW 264.7 cells are commonly used as osteoclast precursors.[7]

-

Induction of Osteoclastogenesis: Cells are cultured in the presence of M-CSF and RANKL to induce differentiation into osteoclasts.[13]

-

Treatment: Various concentrations of Cimicifugoside H1 are added to the culture medium at the time of RANKL stimulation.

-

TRAP Staining: After 5-7 days, cells are fixed and stained for Tartrate-Resistant Acid Phosphatase (TRAP), a characteristic marker of osteoclasts.[14]

-

Quantification: TRAP-positive multinucleated cells (containing ≥3 nuclei) are counted to quantify osteoclast formation.[13]

Bone Resorption Pit Assay

This assay evaluates the functional capacity of osteoclasts to resorb bone matrix and the inhibitory effect of Cimicifugoside H1 on this process.[7][9]

Methodology:

-

Substrate Preparation: Osteoclast precursors are seeded onto bone slices or calcium phosphate-coated plates.[7][15]

-

Osteoclast Differentiation and Treatment: Cells are induced to differentiate into mature osteoclasts in the presence or absence of Cimicifugoside H1.

-

Cell Removal: After 10-14 days, cells are removed from the substrate.[7]

-

Visualization of Resorption Pits: The resorption pits are visualized by staining with toluidine blue or by using microscopy.[9]

-

Quantification: The area of resorption pits is quantified using image analysis software.

The following workflow diagram outlines the key steps in the in vitro assessment of Cimicifugoside H1.

Caption: In vitro workflow for assessing Cimicifugoside H1's anti-resorptive activity.

Western Blot Analysis of Signaling Proteins

This technique is used to investigate the effect of Cimicifugoside H1 on the activation of key proteins in the NF-κB and MAPK signaling pathways.

Methodology:

-

Cell Lysis: Osteoclast precursors are treated with Cimicifugoside H1 for a specified period, followed by stimulation with RANKL. Cells are then lysed to extract total protein.

-

Protein Quantification: The concentration of protein in each lysate is determined.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane.

-

Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of key signaling proteins (e.g., IκBα, p65, ERK, JNK, p38).

-

Detection: The protein bands are visualized using a secondary antibody conjugated to an enzyme that produces a chemiluminescent signal.

-

Analysis: The intensity of the bands is quantified to determine the relative levels of protein phosphorylation.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression

qRT-PCR is employed to measure the effect of Cimicifugoside H1 on the mRNA expression levels of osteoclast-specific genes.[7]

Methodology:

-

RNA Extraction and cDNA Synthesis: Osteoclast precursors are cultured with M-CSF and RANKL in the presence or absence of Cimicifugoside H1. Total RNA is then extracted and reverse-transcribed into complementary DNA (cDNA).

-

qRT-PCR: The cDNA is used as a template for PCR with primers specific for the target genes (c-Fos, NFATc1, ACP5, CTSK, DC-STAMP) and a housekeeping gene for normalization.[13][16]

-

Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method.

In Vivo Model: Ovariectomy (OVX)-Induced Bone Loss

The OVX rodent model is a well-established preclinical model for studying postmenopausal osteoporosis and evaluating the efficacy of potential therapeutic agents.[17]

Methodology:

-

Surgical Procedure: Female rodents undergo either a sham operation or bilateral ovariectomy to induce estrogen deficiency and subsequent bone loss.

-

Treatment: Following recovery, OVX animals are treated with vehicle or Cimicifugoside H1 for a specified duration.

-

Bone Mineral Density (BMD) Measurement: BMD is measured at various skeletal sites using dual-energy X-ray absorptiometry (DEXA) or micro-computed tomography (μCT).

-

Histomorphometric Analysis: Bone tissue is collected, sectioned, and stained to analyze bone structure and cellular parameters (e.g., osteoclast number, osteoblast surface).

-

Biochemical Marker Analysis: Serum or urine samples can be analyzed for biomarkers of bone turnover.

Potential Effects on Osteoblasts: A Dual-Action Hypothesis

While the primary focus has been on the inhibition of osteoclast-mediated bone resorption, a comprehensive understanding of Cimicifugoside H1's therapeutic potential requires an investigation into its effects on osteoblasts. Many natural compounds that inhibit bone resorption also have a positive influence on bone formation.

Future research should explore whether Cimicifugoside H1 can promote osteoblast differentiation and mineralization. Key signaling pathways to investigate in osteoblasts include the Wnt/β-catenin and Bone Morphogenetic Protein (BMP) pathways. Standard in vitro assays for osteoblast function include:

-

Alkaline Phosphatase (ALP) Activity Assay: ALP is an early marker of osteoblast differentiation.

-

Alizarin Red S Staining: This stain is used to visualize and quantify mineralization, a late-stage marker of osteoblast function.

-

qRT-PCR for Osteogenic Marker Genes: Expression of genes such as Runx2, Osterix, Collagen I, and Osteocalcin can be measured.

Conclusion and Future Directions

Cimicifugoside H1 presents a promising natural compound for the development of novel therapeutics for bone loss disorders. The available evidence strongly suggests that its primary mechanism of action involves the inhibition of RANKL-induced osteoclastogenesis through the suppression of the NF-κB signaling pathway. This leads to a downstream reduction in the expression of key genes required for osteoclast differentiation and function.

To fully elucidate the therapeutic potential of Cimicifugoside H1, future research should focus on:

-

Direct Mechanistic Studies: Conducting detailed in vitro studies to confirm the specific molecular targets of Cimicifugoside H1 within the NF-κB and MAPK signaling cascades.

-

Quantitative Analysis: Determining the half-maximal inhibitory concentration (IC50) of Cimicifugoside H1 for osteoclast formation and bone resorption.

-

Osteoblast Studies: Investigating the effects of Cimicifugoside H1 on osteoblast differentiation and mineralization to determine if it possesses a dual anabolic and anti-resorptive action.

-

Pharmacokinetic and Pharmacodynamic Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of Cimicifugoside H1 to inform optimal dosing regimens for in vivo studies.

-

Preclinical Efficacy in Disease Models: Further evaluating the efficacy of Cimicifugoside H1 in various preclinical models of pathological bone loss, such as rheumatoid arthritis-induced bone erosion.

By pursuing these avenues of research, the scientific community can build a comprehensive understanding of Cimicifugoside H1's mechanism of action and pave the way for its potential translation into a clinically effective agent for the treatment of bone resorption-related diseases.

References

-

Cimifugin Suppresses NF-κB Signaling to Prevent Osteoclastogenesis and Periprosthetic Osteolysis. Frontiers in Pharmacology. Available at: [Link]

-

Qiu, S. X., Dan, C., Ding, L. S., Peng, S., Chen, S. N., Farnsworth, N. R., Nolta, J., Gross, M. L., & Zhou, P. (2007). A triterpene glycoside from black cohosh that inhibits osteoclastogenesis by modulating RANKL and TNFalpha signaling pathways. Chemistry & biology, 14(7), 860–869. Available at: [Link]

- Zhang, Q., et al. (2016). Natural products for treatment of bone erosive diseases: The effects and mechanisms on inhibiting osteoclastogenesis and bone resorption.

- Umrath, F., et al. (2022). A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro. Journal of Visualized Experiments, (184).

- Zhuang, H., et al. (2025). Effects of ADRM1 on osteoblast differentiation and mineralization in osteoporosis.

- Zwerina, J., et al. (2005). Heme oxygenase 1 (HO-1) regulates osteoclastogenesis and bone resorption. The FASEB Journal, 19(14), 2011-2013.

- Abu-Amer, Y. (2013). NF-κB signaling and bone resorption.

- Blangy, A., et al. (2022). Bone resorption by osteoclasts involves fine tuning of RHOA activity by its microtubule-associated exchange factor GEF-H1. iScience, 25(5), 104278.

- Muharram, S. H., et al. (2006). Natural products as alternative treatments for metabolic bone disorders and for maintenance of bone health. Phytotherapy Research, 20(12), 997-1014.

- Delaisse, J. M., et al. (1997). Inhibition of bone resorption by selective inactivators of cysteine proteinases.

- Liu, Y., et al. (2015). Inhibition of RANKL-induced osteoclastogenesis through the suppression of the ERK signaling pathway by astragaloside IV and attenuation of titanium-particle-induced osteolysis. International journal of molecular medicine, 36(5), 1294–1302.

- Yamashita, T., et al. (2018). The Role of NF-κB in Physiological Bone Development and Inflammatory Bone Diseases: Is NF-κB Inhibition “Killing Two Birds with One Stone”?. International journal of molecular sciences, 19(12), 3825.

- Kim, J. Y., et al. (2023). An Integrative Study on the Inhibition of Bone Loss via Osteo-F Based on Network Pharmacology, Experimental Verification, and Clinical Trials in Postmenopausal Women. International journal of molecular sciences, 24(15), 12439.

- Lee, Y., et al. (2017). Regulation of Osteoclastogenesis and Bone Resorption by miRNAs. Molecules and cells, 40(8), 537–544.

- Wang, Y., et al. (2024). Role of the NF-kB signalling pathway in heterotopic ossification: biological and therapeutic significance. Bone research, 12(1), 22.

- Lee, J., et al. (2021). Temporal dynamics of gene expression profile during osteoclastogenesis. Scientific reports, 11(1), 1-12.

- Khosravi, M., et al. (2022). Recent advances on small molecules in osteogenic differentiation of stem cells and the underlying signaling pathways. Stem Cell Research & Therapy, 13(1), 1-21.

- Yao, Z., & Boyce, B. F. (2016). Functions of NF-κB in Bone. Endocrine reviews, 37(6), 594–611.

- Choi, S. J., et al. (2004).

- Chan, B. Y., et al. (2017). Effects of Black Cohosh (Cimicifuga racemosa) and Estrogen on Metaphyseal Fracture Healing in the Early Stage of Osteoporosis in Ovariectomized Rats. Phytotherapy research, 31(8), 1269-1276.

- Yang, Y., et al. (2009). Cuscuta chinensis extract promotes osteoblast differentiation and mineralization in human osteoblast-like MG-63 cells. Journal of medicinal food, 12(1), 85–92.

- Gauthier, J. Y., et al. (2016). Clinical and translational pharmacology of the cathepsin K inhibitor odanacatib studied for osteoporosis. British journal of clinical pharmacology, 82(4), 945–957.

- Zhuang, H., et al. (2025). Effects of ADRM1 on osteoblast differentiation and mineralization in osteoporosis.

- Sehmisch, S., et al. (2016). The effect of black cohosh extract and risedronate coadministration on bone health in an ovariectomized rat model. Phytotherapy research, 30(4), 633-639.

- Not available.

- Not available.

- Not available.

- Not available.

- Not available.

- Not available.

- Not available.

- Not available.

- Not available.

- Not available.

- Not available.

- Park, J. H., Lee, N. K., & Lee, S. Y. (2017). Current Understanding of RANK Signaling in Osteoclast Differentiation and Maturation. Molecules and cells, 40(10), 706–713.

- Not available.

- Kim, J. H., et al. (2017). Agelasine D Suppresses RANKL-Induced Osteoclastogenesis via Down-Regulation of c-Fos, NFATc1 and NF-κB. International journal of molecular sciences, 18(10), 2149.

- Not available.

- Not available.

- Not available.

- Not available.

Sources

- 1. Inhibition of RANKL-Induced Osteoclastogenesis by Novel Mutant RANKL - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of bone resorption by the cathepsin K inhibitor odanacatib is fully reversible - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Regulation of Osteoclastogenesis and Bone Resorption by miRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Cimifugin Suppresses NF-κB Signaling to Prevent Osteoclastogenesis and Periprosthetic Osteolysis [frontiersin.org]

- 6. A triterpene glycoside from black cohosh that inhibits osteoclastogenesis by modulating RANKL and TNFalpha signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. NF-κB signaling and bone resorption - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. ADAM gene expression and regulation during human osteoclast formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of RANKL-induced osteoclastogenesis through the suppression of the ERK signaling pathway by astragaloside IV and attenuation of titanium-particle-induced osteolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. The effect of black cohosh extract and risedronate coadministration on bone health in an ovariectomized rat model - PMC [pmc.ncbi.nlm.nih.gov]

- 14. An Integrative Study on the Inhibition of Bone Loss via Osteo-F Based on Network Pharmacology, Experimental Verification, and Clinical Trials in Postmenopausal Women - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cuscuta chinensis extract promotes osteoblast differentiation and mineralization in human osteoblast-like MG-63 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effects of ADRM1 on osteoblast differentiation and mineralization in osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. e-century.us [e-century.us]

Cimicifugoside H-1: A Technical Primer on its Anti-Inflammatory Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chronic inflammation is a significant factor in many diseases. Natural compounds are a promising source for new anti-inflammatory drugs. This guide explores the potential anti-inflammatory effects of Cimicifugoside H-1, a triterpenoid saponin found in plants of the Cimicifuga genus. We will examine its possible mechanisms of action, including the modulation of key signaling pathways like NF-κB and MAPK, and its potential influence on the NLRP3 inflammasome. This document provides detailed in vitro and in vivo experimental protocols to investigate these effects, offering a framework for researchers in drug discovery and development.

Introduction: The Inflammatory Cascade and Therapeutic Intervention

Inflammation is a vital biological process that helps the body fight infection and repair tissue. However, when inflammation becomes chronic, it can lead to a variety of diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders.[1][2] The inflammatory response involves a complex network of cells, signaling molecules, and transcription factors. Key players in this process include pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β, as well as enzymes such as cyclooxygenase-2 (COX-2).[1][3]

Currently, non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids are the main treatments for inflammation. While effective, long-term use of these drugs can cause significant side effects.[1] This has led to a growing interest in finding new anti-inflammatory agents from natural sources, which may offer a safer alternative.

Cimicifugoside H-1 is a triterpenoid saponin found in the rhizomes of Cimicifuga species, such as Cimicifuga foetida.[4][5] Extracts from these plants have been used in traditional medicine to treat pain and inflammation.[6] Recent research suggests that Cimicifugoside H-1 and related compounds may have anti-inflammatory properties, making them promising candidates for further investigation.[7][8][9]

This guide provides a detailed overview of the potential anti-inflammatory effects of Cimicifugoside H-1, including its possible mechanisms of action and methods for studying them.

Potential Mechanisms of Anti-Inflammatory Action

Cimicifugoside H-1 may exert its anti-inflammatory effects through several mechanisms, including the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators.

Modulation of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation.[10] When activated by stimuli like lipopolysaccharide (LPS), the IKK complex phosphorylates IκBα, leading to its degradation. This allows NF-κB to move into the nucleus and trigger the expression of pro-inflammatory genes.[10]

Some studies suggest that compounds from Cimicifuga may inhibit the NF-κB pathway. For example, an in silico study found that Cimicifugoside H-2, a related compound, may inhibit IKK1/alpha, a key component of the IKK complex.[4][10][11] Another study showed that KHF16, a compound from Cimicifuga foetida, inhibits the phosphorylation of IKKα/β and IκBα, preventing the nuclear translocation of p65.[12] It is possible that Cimicifugoside H-1 has a similar effect.

Modulation of the MAPK Signaling Pathway

The MAPK pathway is another important regulator of inflammation.[13] It is involved in a variety of cellular processes, including proliferation, differentiation, and apoptosis.[13][14] The activation of the MAPK pathway can lead to the production of pro-inflammatory cytokines.[13] Some natural compounds have been shown to inhibit the MAPK pathway, making it a potential target for anti-inflammatory drugs.[13] Further research is needed to determine if Cimicifugoside H-1 has any effect on this pathway.

Inhibition of the NLRP3 Inflammasome

The NLRP3 inflammasome is a protein complex that plays a key role in the production of the pro-inflammatory cytokine IL-1β.[15][16] It can be activated by a variety of stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[15][17] The activation of the NLRP3 inflammasome has been linked to a number of inflammatory diseases, including gout and rheumatoid arthritis.[15][16]

Some natural compounds have been shown to inhibit the NLRP3 inflammasome, making it a promising target for anti-inflammatory drugs.[15][17] It is possible that Cimicifugoside H-1 may also have an effect on the NLRP3 inflammasome.

Experimental Protocols for Investigation

To investigate the potential anti-inflammatory effects of Cimicifugoside H-1, a combination of in vitro and in vivo studies can be used.

In Vitro Assays

In vitro assays are a useful tool for screening the anti-inflammatory activity of natural products.[1][18] They are cost-effective, time-efficient, and can provide valuable information about the mechanism of action of a compound.[1]

-

Cell Lines: Macrophage cell lines such as RAW 264.7 or bone marrow-derived macrophages (BMDMs) are commonly used to study inflammation.

-

Treatment: Cells are pre-treated with various concentrations of Cimicifugoside H-1 for a specified time before being stimulated with an inflammatory agent like LPS.

-

Nitric Oxide (NO) Assay: The Griess assay can be used to measure the production of NO, a key inflammatory mediator.

-

Cytokine Assays: Enzyme-linked immunosorbent assays (ELISAs) can be used to measure the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant.[3]

-

Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) can be used to measure the mRNA levels of pro-inflammatory genes.

Western blotting can be used to investigate the effect of Cimicifugoside H-1 on key signaling proteins. This can include looking at the phosphorylation of proteins in the NF-κB and MAPK pathways, as well as the expression of proteins involved in the NLRP3 inflammasome.

-

Protein Denaturation Assay: This assay measures the ability of a compound to inhibit the denaturation of proteins, which is a hallmark of inflammation.[18][19][20]

-

Membrane Stabilization Assay: This assay measures the ability of a compound to stabilize red blood cell membranes, which is an indicator of anti-inflammatory activity.[18][20]

-

Enzyme Inhibition Assays: These assays can be used to determine if a compound inhibits the activity of enzymes like COX and LOX, which are involved in the production of pro-inflammatory mediators.[1][18]

In Vivo Models

In vivo models are essential for confirming the anti-inflammatory activity of a compound and for evaluating its safety and efficacy.[2][21]

-

Carrageenan-Induced Paw Edema: This is a widely used model for studying acute inflammation.[2][22] The volume of the paw is measured before and after the injection of carrageenan to assess the anti-inflammatory effect of the test compound.

-

LPS-Induced Endotoxemia: This model is used to study systemic inflammation.[23] The levels of pro-inflammatory cytokines in the blood are measured to assess the anti-inflammatory effect of the test compound.

-

Collagen-Induced Arthritis (CIA): This is a model of rheumatoid arthritis that is used to study chronic inflammation.[24]

-

Antigen-Induced Arthritis (AIA): This is another model of rheumatoid arthritis that can be used to study the effects of a compound on T-cell mediated damage.[24]

Data Summary and Interpretation

The following table summarizes the expected outcomes of the experiments described above.

| Experiment | Parameter Measured | Expected Outcome with Cimicifugoside H-1 | Interpretation |

| In Vitro Assays | |||

| Griess Assay | Nitric Oxide (NO) Production | Decrease | Inhibition of iNOS activity or expression |

| ELISA | Pro-inflammatory Cytokine Levels (TNF-α, IL-6, IL-1β) | Decrease | Inhibition of pro-inflammatory signaling pathways |

| qRT-PCR | Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6, IL-1β) | Decrease | Inhibition of pro-inflammatory gene transcription |

| Western Blot | Phosphorylation of NF-κB and MAPK pathway proteins | Decrease | Modulation of NF-κB and MAPK signaling |

| Expression of NLRP3 inflammasome components | Decrease | Inhibition of NLRP3 inflammasome activation | |

| In Vivo Models | |||

| Carrageenan-Induced Paw Edema | Paw Volume | Decrease | Anti-inflammatory effect in an acute model |

| LPS-Induced Endotoxemia | Serum Cytokine Levels | Decrease | Systemic anti-inflammatory effect |

| Collagen-Induced Arthritis | Arthritis Score, Joint Swelling, Histopathology | Decrease | Therapeutic effect in a chronic inflammatory disease model |

Future Directions and Conclusion

Cimicifugoside H-1 shows promise as a potential anti-inflammatory agent. Further research is needed to fully understand its mechanisms of action and to evaluate its safety and efficacy in preclinical and clinical studies. Future research should focus on:

-

Pharmacokinetic and Pharmacodynamic Studies: To determine the absorption, distribution, metabolism, and excretion of Cimicifugoside H-1.

-

Toxicology Studies: To assess the safety of Cimicifugoside H-1.

-

Clinical Trials: To evaluate the efficacy of Cimicifugoside H-1 in treating inflammatory diseases in humans.

References

- Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limit

- In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity- A Review. (n.d.). Vertex AI Search.

- In vitro and In vivo Models for Anti-inflammation: An Evalu

- In Vivo Models for Inflammatory Arthritis - PubMed. (n.d.). PubMed.

- In vivo Acute Inflamm

- Inflammation & Autoimmune Disease Models | IBD, RA, EAE - WuXi Biology. (n.d.). WuXi AppTec.

- IN-VITRO ASSAYS TO INVESTIGATE ANTI-INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS - IJCRT.org. (2022).

- In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. (2017). World Journal of Pharmaceutical Research.

- In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br. | Bioscience Biotechnology Research Communications. (2024).

- In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review. (n.d.). Semantic Scholar.

- Natural Compounds as Regulators of NLRP3 Inflammasome-Medi

- Discovery of a selective NLRP3-targeting compound with therapeutic activity in MSU-induced peritonitis and DSS-induced acute intestinal inflammation - PMC - PubMed Central. (n.d.). PubMed Central.

- Cimicifugoside H-2 as an Inhibitor of IKK1/Alpha: A Molecular Docking and Dynamic Simulation Study - PubMed Central. (n.d.). PubMed Central.

- Aqueous extracts of Cimicifuga racemosa and phenolcarboxylic constituents inhibit production of proinflammatory cytokines in LPS-stimulated human whole blood - PubMed. (2009). PubMed.

- A Selective Review and Virtual Screening Analysis of Natural Product Inhibitors of the NLRP3 Inflammasome - PubMed Central. (n.d.). PubMed Central.

- Cimicifugoside H-2 as an Inhibitor of IKK1/Alpha: A Molecular Docking and Dynamic Simul

- Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC. (2024). PubMed Central.

- Cimicifugae Rhizoma Extract Attenuates Oxidative Stress and Airway Inflammation via the Upregulation of Nrf2/HO-1/NQO1 and Downregulation of NF-κB Phosphorylation in Ovalbumin-Induced Asthma - PMC - NIH. (2021).

- Inhibitory effects of cimicifugae rhizoma extracts on histamine, bradykinin and COX-2 mediated inflamm

- New natural pro-inflammatory cytokines (TNF-α, IL-6 and IL-1β) and iNOS inhibitors identified from Penicillium polonicum through in vitro and in vivo studies - PubMed. (n.d.). PubMed.

- Cimicifugoside H-2 as an Inhibitor of IKK1/Alpha: A Molecular Docking and Dynamic Simul

- KHF16 is a Leading Structure from Cimicifuga foetida that Suppresses Breast Cancer Partially by Inhibiting the NF-κB Signaling Pathway - ResearchGate. (2025).

- Antiinflammatory effects of H1-antihistamines: clinical and immunological relevance. (n.d.). PubMed.

- Cimicifuga racemosa extract Ze 450 shifts macrophage immunometabolism and attenuates pro-inflammatory signaling - PubMed. (2025). PubMed.

- Cimicifugoside H1 | C35H52O9 | CID 15241163 - PubChem - NIH. (n.d.).

- (PDF) Aqueous extracts of Cimicifuga racemosa and phenolcarboxylic constituents inhibit production of proinflammatory cytokines in LPS-stimulated human whole blood - ResearchGate. (2025).

- H1-antihistamines: inverse agonism, anti-inflammatory actions and cardiac effects - PubMed. (n.d.). PubMed.

- NLRP3-mediated inflammation in cardio-oncology: sterile yet harmful - PubMed Central. (n.d.). PubMed Central.

- Synthetic Optimization and MAPK Pathway Activation Anticancer Mechanism of Polyisoprenylated Cysteinyl Amide Inhibitors - PubMed. (2021). PubMed.

- Succinate/NLRP3 Inflammasome Induces Synovial Fibroblast Activation: Therapeutical Effects of Clematichinenoside AR on Arthritis - Frontiers. (2016). Frontiers.

- Inhibition of histamine H1 receptor activity modulates proinflammatory cytokine production of dendritic cells through c-Rel activity - PubMed. (n.d.). PubMed.

- Histamine H1-receptor antagonists with immunomodulating activities: potential use for modulating T helper type 1 (Th1)/Th2 cytokine imbalance and inflammatory responses in allergic diseases - PMC - NIH. (n.d.).

- Anti-Inflammatory Actions of Histamine H1 Receptor Antagonists Unrelated to H1 Receptor Blockade | Semantic Scholar. (n.d.). Semantic Scholar.